molecular formula C8H6BrFN2 B13560393 3-bromo-7-fluoro-4-methyl-1H-indazole

3-bromo-7-fluoro-4-methyl-1H-indazole

Cat. No.: B13560393
M. Wt: 229.05 g/mol
InChI Key: PUEJKTQFCQWHBA-UHFFFAOYSA-N
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Description

3-Bromo-7-fluoro-4-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of bromine, fluorine, and methyl groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-7-fluoro-4-methyl-1H-indazole typically involves the cyclization of substituted hydrazines with ortho-substituted benzaldehydes. One common method includes the use of 2-fluorobenzaldehyde and hydrazine hydrate under acidic conditions to form the indazole ring. The bromination and methylation steps are then carried out using bromine and methyl iodide, respectively .

Industrial Production Methods

Industrial production of this compound often employs transition metal-catalyzed reactions to achieve higher yields and purity. For example, a copper(II) acetate-catalyzed reaction in the presence of oxygen can be used to form the indazole ring, followed by selective bromination and methylation steps .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-fluoro-4-methyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products

The major products formed from these reactions include various substituted indazoles, which can be further functionalized for use in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Bromo-7-fluoro-4-methyl-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-7-fluoro-4-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-fluoro-1H-indazole
  • 4-Bromo-7-fluoro-1H-indazole
  • 7-Bromo-4-chloro-1-methyl-1H-indazole

Uniqueness

3-Bromo-7-fluoro-4-methyl-1H-indazole is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

3-bromo-7-fluoro-4-methyl-2H-indazole

InChI

InChI=1S/C8H6BrFN2/c1-4-2-3-5(10)7-6(4)8(9)12-11-7/h2-3H,1H3,(H,11,12)

InChI Key

PUEJKTQFCQWHBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=NNC(=C12)Br)F

Origin of Product

United States

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